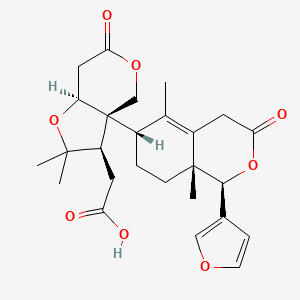

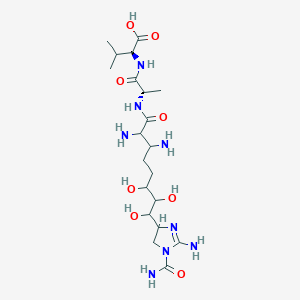

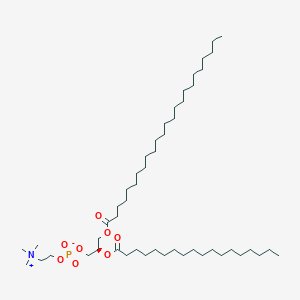

![molecular formula C22H27NO6 B1264053 4-[3-(乙氧羰基)-6,8,8-三甲基-2-氧代-7,8-二氢-2H-吡喃[3,2-g]喹啉-9(6H)-基]丁酸 CAS No. 652966-03-5](/img/structure/B1264053.png)

4-[3-(乙氧羰基)-6,8,8-三甲基-2-氧代-7,8-二氢-2H-吡喃[3,2-g]喹啉-9(6H)-基]丁酸

描述

Compounds of this nature are often part of the larger family of organic compounds. They contain multiple functional groups, including ester and carboxylic acid groups, which can contribute to their reactivity .

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, including the formation of the pyranoquinolin core, followed by various functional group interconversions .Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present and the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analyses .科学研究应用

合成和化学行为

- Klásek 等人 (2003 年) 的一项研究讨论了 5,6-二氢-2H-吡喃[3,2-c]喹啉-2,5-二酮的合成,它们在结构上与指定化合物相关。这些二酮衍生自 3-酰基-4-羟基-1H-喹啉-2-酮,并通过溴化和水解转化为呋喃[3,2-c]喹啉-3-羧酸,突出了分子重排的有趣方面 (Klásek、Kořistek、Sedmera 和 Halada,2003 年)。

- Majumdar 等人 (2010 年) 报告了一种合成吡喃[3,2-F]喹啉衍生物的有效途径。该合成涉及特定喹啉前体的缩合环化,展示了一种与所讨论化合物相关的可能方法 (Majumdar、Taher 和 Ponra,2010 年)。

抗菌活性

- Hassanin 和 Ibrahim (2012 年) 的研究探讨了源自类似化合物的 novel 4-羟基喹啉-2(1H)-酮和吡喃[3,2-c]喹啉酮的抗菌活性。他们的研究结果表明,这些化合物可能具有作为抗菌剂的潜力 (Hassanin 和 Ibrahim,2012 年)。

光伏特性

- Zeyada 等人 (2016 年) 研究了 4H-吡喃[3,2-c]喹啉衍生物的光伏特性,包括它们在有机-无机光电二极管制造中的应用。这表明指定化合物可能在光伏技术中应用 (Zeyada、El-Nahass 和 El-Shabaan,2016 年)。

结构和光学性质

- Zeyada 等人 (2016 年) 研究了某些 4H-吡喃[3,2-c]喹啉衍生物的结构和光学性质,表明指定化合物在材料科学中具有潜在的兴趣领域 (Zeyada、El-Nahass 和 El-Shabaan,2016 年)。

抗凝活性

- Potapov 等人 (2021 年) 对类似化合物的研究强调了它们对凝血因子的抑制作用,表明指定化合物具有潜在的抗凝应用 (Potapov、Paponov、Podoplelova、Panteleev、Potapov、Ledenyova、Stolpovskaya 和 Shikhaliev,2021 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-(3-ethoxycarbonyl-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO6/c1-5-28-20(26)16-10-14-9-15-13(2)12-22(3,4)23(8-6-7-19(24)25)17(15)11-18(14)29-21(16)27/h9-11,13H,5-8,12H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDDWSAHNYBXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648930 | |

| Record name | 4-[3-(Ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

652966-03-5 | |

| Record name | 3-(Ethoxycarbonyl)-7,8-dihydro-6,8,8-trimethyl-2-oxo-2H-pyrano[3,2-g]quinoline-9(6H)-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652966-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-(Ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism by which Atto 425 is used in research?

A1: Atto 425 is primarily used as a fluorescent label for biomolecules like oligonucleotides and proteins. [, , , , , ] This allows researchers to track the movement, localization, and interactions of these biomolecules within cells and other biological systems. [, , ]

Q2: How is Atto 425 detected and analyzed in research settings?

A2: Atto 425 is typically detected using fluorescence microscopy or microspectrofluorimetry. [, , , ] These techniques exploit the dye's ability to absorb light at specific wavelengths and emit light at longer wavelengths, allowing researchers to visualize its location and quantify its concentration. [, , , ]

Q3: Can you provide an example of how Atto 425 has been used to study cellular uptake?

A3: Researchers have used Atto 425-labeled phosphorothioate analogs of oligonucleotides, complexed with porphyrin derivatives, to study their transport and distribution within living cells (3T3 and MCF7 cell lines) using time-resolved confocal microspectrofluorimetry and fluorescence microimaging. [, ] The fluorescent label allowed for real-time monitoring of the oligonucleotide's fate inside the cells. [, ]

Q4: Beyond cellular uptake, are there other applications of Atto 425 in biological research?

A4: Yes, Atto 425 has been used in the development of biosensors for detecting specific biomolecules. For example, researchers developed a ratiometric fluorescent biosensor using Atto 425-modified single-stranded DNA probes adsorbed onto multi-walled carbon nanotubes decorated with gold nanoclusters (MWCNTs@Au NCs) to detect colorectal cancer-associated exosomal miR-92a-3p. [] The presence of the target miRNA disrupts the interaction between the probe and the MWCNTs@Au NCs, leading to a detectable change in fluorescence. []

Q5: How does the fluorescence of Atto 425 behave at high concentrations?

A5: At high concentrations, the fluorescence intensity of Atto 425 can be affected by the inner filter effect, leading to non-linearity in fluorescence measurements. [] Researchers have investigated methods to correct for this effect, ensuring accurate quantification even at high concentrations. []

Q6: Has Atto 425 been used in any in vivo imaging studies?

A6: Yes, Atto 425 has been investigated in combination with other fluorescent probes (Atto-680) and a [18F]fluoropyridinylated-biotin derivative, all complexed with an avidin core, for dual in vivo PET/NIRF molecular imaging in healthy rodents. [] This study demonstrates the potential of Atto 425 for developing multimodal imaging probes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

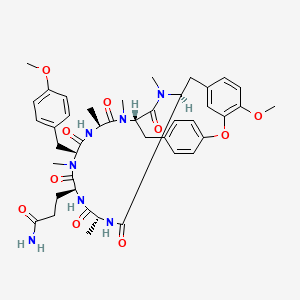

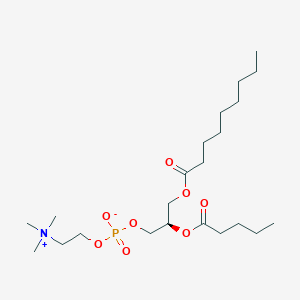

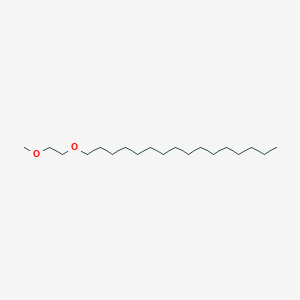

![1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263972.png)

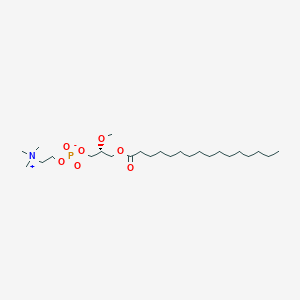

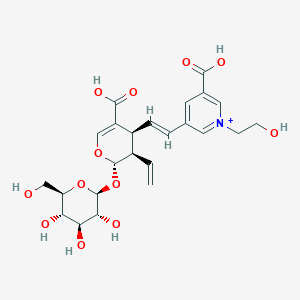

![2-[[3-(benzenesulfonyl)-1-oxopropyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1263985.png)